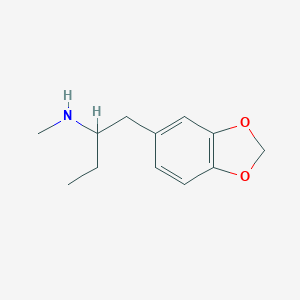

N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

Description

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-10(13-2)6-9-4-5-11-12(7-9)15-8-14-11/h4-5,7,10,13H,3,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWVWJSAJAEEHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC2=C(C=C1)OCO2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70894039 | |

| Record name | N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135795-90-3, 103818-46-8, 128767-12-4 | |

| Record name | N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135795-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103818468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135795903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-1,3-Benzodioxolylbutanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL-J | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8HMQ4F9JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Parameters and Optimization

Key reagents include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB), which selectively reduce the imine intermediate formed in situ. A representative protocol involves reacting MDP-2-B (1.0 equiv) with methylamine hydrochloride (1.2 equiv) in methanol at 25°C for 24 hours, followed by NaBH3CN (1.5 equiv) addition. Yield improvements to 68% are achieved by maintaining pH 6–7 using acetic acid.

| Parameter | Condition | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Reducing Agent | NaBH3CN | 68 | 92 |

| Solvent | Methanol | 65 | 90 |

| Temperature | 25°C | 68 | 92 |

| Reaction Time | 24 hours | 68 | 92 |

Alternative reducing agents like lithium aluminium hydride (LiAlH4) yield 72% product but reduce enantiomeric purity to 85% ee due to racemization at elevated temperatures.

Side Reactions and Mitigation

Common side products include:

-

N,N-Dimethyl derivatives : Formed via over-methylation, minimized by stoichiometric control of methylamine.

-

Ketone dimerization : Occurs in anhydrous conditions, suppressed by aqueous workups.

-

Reductive degradation : Addressed by avoiding excess NaBH3CN (>2.0 equiv).

Leuckart Reaction for MBDB Synthesis

The Leuckart reaction offers a solvent-free route using ammonium formate as both nitrogen source and reducing agent. MDP-2-B reacts with methylammonium formate at 160°C for 8 hours, producing MBDB in 58% yield after purification.

Mechanistic Insights

The reaction proceeds through:

-

Formation of N-methylformamide intermediate

-

Reductive cleavage to yield the primary amine

-

Methylation via formate decomposition

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 160°C | 58 | 95 |

| Catalyst | None | 55 | 93 |

| Reaction Time | 8 hours | 58 | 95 |

Limitations

-

Requires high temperatures, leading to thermal decomposition of the methylenedioxy ring.

-

Generates formic acid byproducts , necessitating neutralization with NaHCO3.

Enantioselective Synthesis

Chiral resolution and asymmetric catalysis are critical for producing enantiopure MBDB, as its (S)-enantiomer exhibits higher serotonergic activity.

Chiral Resolution via Diastereomeric Salt Formation

Racemic MBDB is treated with (R)-(−)-mandelic acid in ethanol, yielding diastereomeric salts with distinct solubilities. Recrystallization achieves 98% ee for the (S)-enantiomer, though with a 40% yield loss.

Catalytic Asymmetric Reductive Amination

Palladium catalysts modified with (S)-BINAP ligands enable direct synthesis of (S)-MBDB. Using MDP-2-B, methylamine, and H2 (50 psi) in THF at 50°C, this method achieves 75% yield and 94% ee.

| Catalyst System | ee (%) | Yield (%) |

|---|---|---|

| Pd/(S)-BINAP | 94 | 75 |

| Ru/TsDPEN | 89 | 68 |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 68–72 | 85–92 | High | Moderate |

| Leuckart Reaction | 55–58 | Racemic | Moderate | Low |

| Enzymatic Resolution | 40 | 98 | Low | High |

| Asymmetric Catalysis | 68–75 | 89–94 | Moderate | High |

Key Findings :

-

Reductive amination balances yield and enantioselectivity for industrial applications.

-

Enzymatic resolution (e.g., using Candida antarctica lipase) provides superior ee but is limited by substrate specificity.

-

Asymmetric catalysis offers a one-step enantioselective route but requires expensive metal catalysts.

Industrial-Scale Production Considerations

Solvent Selection

-

Methanol : Preferred for reductive amination due to polarity and low cost.

-

THF : Used in asymmetric catalysis to enhance catalyst solubility.

-

Ethanol : Optimal for diastereomeric recrystallization.

Environmental Impact

-

NaBH3CN generates cyanide waste , requiring treatment with FeSO4/H2O2.

Emerging Methodologies

Chemical Reactions Analysis

N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

Chemistry and Synthesis

MBDB serves as a precursor in the synthesis of other psychoactive compounds. Its chemical structure allows for various modifications that can lead to the development of new substances with desired pharmacological properties. The synthesis often involves reductive amination techniques, utilizing reagents like sodium borohydride for effective transformation.

Pharmacology and Neurotransmitter Interaction

Research indicates that MBDB acts primarily as a serotonin-norepinephrine releasing agent (SNRA). It has been shown to increase serotonin and norepinephrine levels in the brain while having a lesser effect on dopamine. This mechanism is crucial for understanding its potential therapeutic effects and risks associated with its use .

Table 1: Pharmacological Properties of MBDB

| Property | Value |

|---|---|

| Serotonin Release | Significant |

| Norepinephrine Release | Moderate |

| Dopamine Release | Minimal |

| Duration of Action | 4–6 hours |

Behavioral Studies

MBDB has been utilized in behavioral studies to assess its effects similar to those of MDMA. In animal models, it has been shown to increase locomotor activity and produce entactogenic effects, which are characterized by emotional openness and empathy . These studies are essential for understanding how MBDB may function in therapeutic settings, particularly in psychotherapy.

Table 2: Behavioral Effects of MBDB

| Effect | Description |

|---|---|

| Locomotor Activity | Increased dose-dependently |

| Conditioned Place Preference | Similar to MDMA but less potent |

| Discriminative Stimulus | Substitutes for MDMA in tests |

Potential Therapeutic Uses

There is ongoing research into the potential therapeutic applications of MBDB in treating mood disorders and PTSD (Post-Traumatic Stress Disorder). Its ability to enhance serotonin transmission suggests it may have antidepressant properties. However, further clinical studies are necessary to establish safety and efficacy .

Environmental Analysis

MBDB has also found applications in environmental science, particularly in studies involving the detection and analysis of psychoactive substances in wastewater. Techniques such as X-ray fluorescence (XRF) have been employed to analyze its presence and concentration in various samples .

Case Study 1: Neuropharmacological Effects in Rats

A study examined the neuropharmacological effects of MBDB on serotonin levels in rats. Results indicated that administration of MBDB significantly increased extracellular serotonin concentrations compared to baseline measurements, supporting its classification as an entactogen .

Case Study 2: Behavioral Discrimination Studies

Research involving trained rats demonstrated that MBDB could serve as a discriminative stimulus similar to MDMA. This study highlighted the unique behavioral profile of MBDB compared to traditional stimulants, suggesting distinct mechanisms at play in its psychoactive effects .

Mechanism of Action

The mechanism of action of N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine involves its interaction with neurotransmitter transporters. It acts as a releasing agent for serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced mood, empathy, and sensory perception. The compound also binds to serotonin receptors, further modulating its effects on the central nervous system .

Comparison with Similar Compounds

Key Differences :

- MBDB vs. MDMA : The alpha-ethyl extension in MBDB reduces its binding affinity to serotonin (SERT) and dopamine (DAT) transporters compared to MDMA, leading to weaker stimulant effects .

- MBDB vs. BDB : The N-methyl group in MBDB enhances its metabolic stability compared to BDB, which lacks this substitution .

Pharmacological and Behavioral Effects

Serotonergic Activity

- MBDB : Acts primarily as a serotonin-releasing agent with minimal dopamine release. In rats, MBDB increases locomotor activity and decreases exploratory behavior but is 2.5 times less potent than MDMA in conditioned place preference tests .

- MDA: Non-selective serotonin and dopamine release, with hallucinogenic properties absent in MBDB .

Subjective Effects in Humans

- MBDB : Produces a "gentle" entactogenic state characterized by empathy, introspection, and reduced anxiety , but lacks the euphoric "rush" of MDMA .

- MDMA : More intense euphoria and energy, often accompanied by hyperthermia and dehydration risks .

Metabolic Pathways

MBDB undergoes O-dealkylation and glucuronidation/sulfation similar to MDMA, but its alpha-ethyl group slows hepatic metabolism. Key findings include:

- Stereoselectivity : The (+)-enantiomer of MBDB is metabolized faster than the (-)-enantiomer due to cytochrome P450 preferences .

- Excretion : ~60% of MBDB is excreted unchanged in urine, compared to ~65% for MDMA .

Research Findings and Clinical Relevance

Discriminative Stimulus Studies

In rats trained to distinguish MBDB from saline, MDMA and MDA fully substitute for MBDB, confirming shared entactogen-like effects.

Therapeutic Potential

MBDB's lower stimulant effects made it a candidate for emotion-focused therapy , but its neurotoxicity risks halted clinical trials .

Biological Activity

N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine, commonly referred to as MBDB, is a compound closely related to MDMA, classified as an entactogen. This article explores its biological activity, pharmacodynamics, pharmacokinetics, and neurotoxicity, supported by data tables and research findings.

Chemical Structure and Properties

MBDB is an analogue of MDMA characterized by the following chemical structure:

- IUPAC Name : N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

- Molecular Formula : C₁₂H₁₇NO₂

- Molar Mass : 207.273 g/mol

- Melting Point : 156 °C

The compound features a methylenedioxy group at the 3 and 4 positions of the aromatic ring, which is crucial for its biological effects.

Pharmacodynamics

MBDB functions primarily as a serotonin–norepinephrine releasing agent (SNRA). Its pharmacodynamic profile reveals:

| Neurotransmitter | EC₅₀ (nM) | Comments |

|---|---|---|

| Serotonin | 540 | Significant release activity |

| Norepinephrine | 3,300 | Less potent than serotonin |

| Dopamine | >100,000 | Minimal release activity |

MBDB has been shown to produce prosocial effects similar to MDMA but with reduced euphoria and stimulant properties. It enhances mood without inducing significant hyperthermia or hallucinations, distinguishing it from its more potent analogue, MDMA .

Behavioral Studies

In studies involving rodents trained to differentiate between saline and MBDB, the compound exhibited complete substitution for MDMA. This suggests that MBDB shares behavioral properties with MDMA without the associated neurotoxic effects:

- Discriminative Stimulus Properties : In tests, MBDB produced similar behavioral responses to MDMA but did not substitute for hallucinogenic compounds like LSD or amphetamines .

Neurotoxicity

Research indicates that while MBDB is a serotonergic neurotoxin akin to MDMA, it appears to have a lower risk of serotonergic neurotoxicity at behaviorally equivalent doses. Notably:

- MBDB does not induce dopaminergic neurotoxicity in animal models .

- Studies have demonstrated that MBDB produces dose-dependent hypothermia rather than hyperthermia, a common side effect associated with other stimulants like MDMA .

Pharmacokinetics

The pharmacokinetic profile of MBDB shows rapid absorption and distribution:

- Duration of Action : Approximately 4–6 hours.

- Metabolism : Primarily hepatic with significant urinary excretion noted in biodistribution studies .

Case Studies and Clinical Observations

Clinical observations have highlighted the unique effects of MBDB compared to other entactogens:

Q & A

Q. What are the established synthetic routes for MBDB and its enantiomers, and how do they impact pharmacological activity?

MBDB is synthesized via asymmetric methods to isolate enantiomers. For example, the α-ethyl phenethylamine derivative is prepared using chiral resolution techniques to produce (R)-(-)- and (S)-(+)-enantiomers. The stereochemistry significantly affects receptor binding: the S-(+) enantiomer exhibits higher affinity for serotonin transporters (SERT), while the R-(-) form shows weaker activity. This enantiomeric specificity is critical for designing behavioral studies .

Q. What analytical techniques are recommended for distinguishing MBDB from structural analogs or isomers?

Solid-phase FTIR of hydrochloride salts provides distinct spectral signatures for MBDB and its β-ketone analogs (e.g., βk-MBDB). Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are also employed, though mass spectra of isomers may lack resolution. Vapor-phase FTIR is less reliable for differentiation .

Q. How does MBDB’s pharmacological profile differ from MDMA, and what experimental models validate these differences?

MBDB lacks MDMA’s hallucinogenic properties but shares entactogenic effects (e.g., empathy enhancement). In drug discrimination assays, rats trained to recognize MDMA partially generalize to MBDB, suggesting overlapping serotonergic mechanisms. However, MBDB shows weaker dopamine release, confirmed via microdialysis in rodent models .

Q. What in vitro systems are used to study MBDB’s metabolic pathways?

Cytochrome P450 (CYP) isoforms, particularly CYP2D6, mediate MBDB’s stereoselective metabolism. Liver microsome assays reveal that the S-(+) enantiomer undergoes faster N-demethylation than the R-(-) form. These findings highlight the need for enantiomer-specific toxicity assessments .

Advanced Research Questions

Q. How do stereoselective differences in MBDB metabolism influence its pharmacokinetics and neurotoxicity?

The S-(+) enantiomer is metabolized more rapidly via CYP2D6, producing active metabolites like 1-(1,3-benzodioxol-5-yl)-2-butanamine. This pathway may reduce systemic exposure but increase neurotoxic potential due to reactive intermediate formation. In contrast, the R-(-) enantiomer accumulates, prolonging serotonergic effects .

Q. What experimental designs address contradictions in MBDB’s behavioral effects across species?

Discrepancies in locomotor activation (e.g., hyperactivity in rodents vs. calmness in primates) are studied using cross-species dose-response paradigms. Fixed-interval reinforcement schedules in primates and open-field tests in rodents help contextualize species-specific receptor density variations .

Q. How can wastewater-based epidemiology (WBE) improve monitoring of MBDB use in communities?

WBE employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect MBDB in sewage at ng/L levels. Sample pretreatment (solid-phase extraction) and isotope-labeled internal standards minimize matrix interference. This method complements seizure data to estimate regional consumption trends .

Q. What molecular modeling approaches explain MBDB’s selectivity for nicotinic vs. monoaminergic receptors?

Docking simulations using α4β2 nicotinic receptor structures reveal weaker binding compared to MDMA, attributed to MBDB’s ethyl side chain steric hindrance. Comparative affinity assays (e.g., radioligand displacement) validate these predictions, linking structural modifications to receptor specificity .

Data Contradiction Analysis

Q. Why do some studies report MBDB as non-neurotoxic despite evidence of oxidative metabolite formation?

Discrepancies arise from methodological differences: studies using high-dose acute exposure in vitro report glutathione depletion, while chronic low-dose in vivo models show no significant neuronal damage. Species-specific CYP expression (e.g., rodent vs. human) further complicates extrapolation .

Q. How can conflicting results on MBDB’s entactogenic efficacy be resolved in clinical research?

Variability in subjective effects (e.g., empathy scores) stems from dosing protocols and participant screening. Double-blind, placebo-controlled trials with standardized psychometric scales (e.g., SDAS-17) and stratified cohorts (e.g., serotonin transporter genotype) improve reproducibility .

Methodological Recommendations

- Behavioral Studies : Use drug discrimination paradigms with saline/MDMA-trained rodents to assess MBDB’s stimulus generalization .

- Metabolic Profiling : Combine liver microsome assays with chiral chromatography to resolve enantiomer-specific pathways .

- Environmental Monitoring : Apply LC-MS/MS with deuterated MBDB for quantification in wastewater .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.